Benzyl glycidyl ether

Epoxy Resin Formulation Thermomechanical Properties Reactive Diluents

Select Benzyl glycidyl ether for its rigid benzyl group, which elevates epoxy heat distortion vs. aliphatic diluents—critical for electronics and high-temp coatings. Procure with confidence as an informed choice given its intermediate mutagenic profile among glycidyl ethers. Available in (R)- and (S)- forms (>98% ee) for chiral pharma synthesis.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 2930-05-4
Cat. No. B041638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl glycidyl ether
CAS2930-05-4
Synonyms2-[(Phenylmethoxy)methyl]Oxirane;  1-(Benzyloxy)-2,3-epoxypropane;  (Benzyloxymethyl)oxirane;  (±)-O-Benzylglycidol;  2-(Benzyloxymethyl)oxirane;  3-(Benzyloxy)-1,2-epoxypropane;  Benzyl Glycidyl Ether;  Glycidol Benzyl Ether; _x000B_ JX 011;  XY 692
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1C(O1)COCC2=CC=CC=C2
InChIInChI=1S/C10H12O2/c1-2-4-9(5-3-1)6-11-7-10-8-12-10/h1-5,10H,6-8H2
InChIKeyQNYBOILAKBSWFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Glycidyl Ether (CAS 2930-05-4) Physical Properties and Industrial Grade Specifications


Benzyl glycidyl ether (BGE, CAS 2930-05-4) is an aromatic monofunctional glycidyl ether monomer, existing as a colorless to light yellow liquid with a molecular weight of 164.20 g/mol . It is characterized by an epoxide group and a benzyl ether moiety, conferring both high reactivity and a rigid aromatic structure . Commercial specifications typically require a minimum purity of 97.0% by GC, with a density of 1.077 g/mL at 25°C and a boiling point of 70-73°C at 11 mmHg . The compound is widely utilized as a reactive diluent for epoxy resins and as a key chiral building block in pharmaceutical synthesis .

Why Benzyl Glycidyl Ether (CAS 2930-05-4) Cannot Be Replaced by Other Glycidyl Ethers in High-Performance Applications


In-class glycidyl ethers cannot be simply interchanged due to their divergent impacts on polymer architecture and final material properties. Benzyl glycidyl ether (BGE) is unique among common monofunctional reactive diluents because it incorporates a rigid benzyl group [1]. In contrast, aliphatic diluents like n-butyl glycidyl ether (BGE) lack this structural rigidity, which leads to significantly lower heat distortion temperatures in the cured product [1]. Furthermore, the benzyl group's steric and electronic influence can alter reaction kinetics and selectivity, which is critical for applications ranging from precisely controlled polymer synthesis to the production of enantiopure pharmaceuticals [2]. Substituting BGE with a generic aliphatic glycidyl ether would compromise thermal performance, mechanical strength, or stereochemical outcomes.

Quantitative Differentiation of Benzyl Glycidyl Ether (CAS 2930-05-4) for Scientific Selection and Procurement


Enhanced Thermal Stability Over Aliphatic Analogs: Heat Distortion Temperature Comparison

The inclusion of Benzyl glycidyl ether (BGE) in epoxy resin formulations, compared to aliphatic alternatives like n-butyl glycidyl ether (nBGE), leads to a significantly higher heat distortion temperature (HDT) in the cured material [1]. This is attributed to the rigid aromatic benzyl segment in BGE, which restricts polymer chain mobility . While a direct, single quantitative HDT value for BGE is system-dependent, the literature consistently reports a 'significantly improved' or 'markedly higher' HDT for BGE-modified epoxies compared to those modified with nBGE [1]. This improvement is a key selection criterion for applications requiring sustained performance at elevated temperatures.

Epoxy Resin Formulation Thermomechanical Properties Reactive Diluents

Intermediated Mutagenic Potency in the Glycidyl Ether Class: A Comparative Safety Profile

A systematic study of glycidyl ether mutagenicity in Salmonella typhimurium strain TA100 revealed a distinct rank order of potency. Benzyl glycidyl ether (BGE) exhibited an intermediate mutagenic effect, positioned between the less mutagenic naphthylethyl derivatives and the more potent naphthylmethyl and anthrylmethyl glycidyl ethers [1]. The specific order was: 1-naphthylethyl glycidyl ether < 2-naphthylethyl glycidyl ether < **benzyl glycidyl ether** < 2-naphthylmethyl glycidyl ether < 1-naphthylmethyl glycidyl ether < 9-anthrylmethyl glycidyl ether [1].

Toxicology Mutagenicity Chemical Safety Assessment

Achievable Enantiopurity in Pharmaceutical Precursor Synthesis: >98% ee via Biocatalytic Resolution

For the synthesis of chiral pharmaceuticals, the enantiomeric purity of starting materials is paramount. (R)-Benzyl glycidyl ether can be obtained with an enantiopurity greater than 98% through improved synthetic processes, as demonstrated in the preparation of an anti-Parkinson drug candidate [1]. Further, biocatalytic methods using engineered halohydrin dehalogenases (HHDHs) or epoxide hydrolases have been developed to produce enantiopure BGE from racemic mixtures, offering a greener and highly selective alternative to traditional chemical resolution [2].

Asymmetric Synthesis Biocatalysis Pharmaceutical Intermediates

Influence of Aromatic Structure on Anionic Ring-Opening Copolymerization Kinetics

The copolymerization kinetics of glycidyl ethers are influenced by the nature of their side chains. Studies on the anionic ring-opening copolymerization (AROP) of ethylene oxide (EO) with glycidyl ethers like allyl glycidyl ether (AGE) and ethoxy vinyl glycidyl ether (EVGE) demonstrate a 'crown ether effect' where the ether side chain can chelate the counterion, increasing monomer reactivity [1]. Benzyl glycidyl ether (BGE), with its benzyl group, would be expected to exhibit distinct reactivity ratios and polymerization behavior compared to aliphatic or allyl-functional glycidyl ethers. This is due to the combination of a potential weak chelating effect from the ether oxygen and the steric bulk and electronic properties of the aromatic ring [2].

Polymer Chemistry Copolymerization Kinetics Anionic Polymerization

Recommended Application Scenarios for Benzyl Glycidyl Ether (CAS 2930-05-4) Based on Quantitative Differentiation


High-Performance Epoxy Formulations Requiring Thermal Endurance

Procure Benzyl glycidyl ether (BGE) as a reactive diluent for epoxy resins when the application demands superior thermal stability, such as in electronic encapsulants, high-temperature adhesives, or automotive under-the-hood coatings. The presence of the rigid benzyl group in BGE significantly increases the heat distortion temperature of the cured epoxy compared to formulations using aliphatic diluents like n-butyl glycidyl ether [1]. This prevents softening and ensures mechanical integrity under thermal load, a critical performance differentiator.

Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

Select (R)- or (S)-Benzyl glycidyl ether for use as a key chiral building block in the synthesis of enantiopure pharmaceuticals. BGE can be obtained with an enantiomeric excess exceeding 98% [1]. This high optical purity is essential for the efficient synthesis of drug candidates like anti-Parkinson agents and other therapeutically relevant molecules [2]. The procurement of a specific enantiomer with defined purity is non-negotiable for meeting regulatory standards and achieving desired pharmacological activity.

Design of Functional Polyethers via Controlled Polymerization

Employ Benzyl glycidyl ether in living anionic ring-opening polymerization (AROP) to synthesize well-defined polyethers with tailored architectures. The aromatic side chain of BGE influences its reactivity in copolymerization with monomers like ethylene oxide [1]. This allows researchers to manipulate the monomer sequence and create gradient or block copolymers with unique properties for applications in drug delivery, advanced materials, and nanotechnology.

Safe Handling and Comparative Toxicological Assessment

In situations requiring a glycidyl ether building block where mutagenicity is a primary safety concern, the relative ranking of Benzyl glycidyl ether provides a data-driven basis for selection. BGE exhibits an intermediate mutagenic potency compared to more hazardous alternatives like naphthylmethyl or anthrylmethyl glycidyl ethers [1]. This allows for a more informed risk assessment and the implementation of appropriate handling procedures compared to higher-potency class members.

Technical Documentation Hub

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